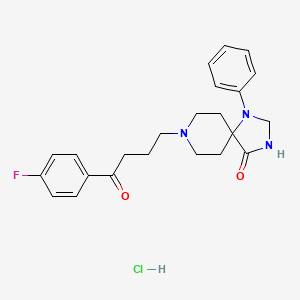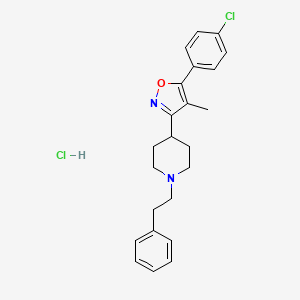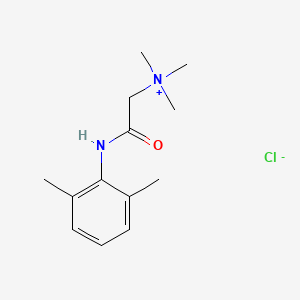![molecular formula C24H23N3O5S B1662636 N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 ) CAS No. 330829-30-6](/img/structure/B1662636.png)
N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 )
Descripción general
Descripción
MRT 10 es un compuesto sintético conocido por su función como antagonista del receptor de alisado de siete transmembrana (Smo). Este receptor es un componente crítico de la vía de señalización Hedgehog, que participa en varios procesos de desarrollo y se ha visto implicado en la progresión de ciertos cánceres .
Aplicaciones Científicas De Investigación
MRT 10 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como herramienta para estudiar la vía de señalización Hedgehog y su papel en diversos procesos químicos.
Biología: Ayuda a comprender los mecanismos moleculares de la diferenciación celular y el desarrollo.
Medicina: Se investiga por su potencial en el tratamiento de cánceres que implican una señalización Hedgehog aberrante.
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos al receptor alisado.
Mecanismo De Acción
MRT 10 ejerce sus efectos uniéndose al receptor alisado, inhibiendo así la vía de señalización Hedgehog. Esta vía es crucial para el crecimiento y la diferenciación celular. Al bloquear esta vía, MRT 10 puede prevenir la proliferación de células cancerosas que dependen de la señalización Hedgehog para su crecimiento .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
MRT 10 plays a crucial role in biochemical reactions, particularly as an antagonist of the Smoothened (Smo) receptor. It has an IC50 value of 0.64 μM in a luciferase reporter assay and inhibits bodipy-cyclopamine binding to the murine Smo receptor with an IC50 of 0.5 μM when expressed in HEK293 cells . The interactions of MRT 10 with the Smo receptor are essential for its function in inhibiting the Hedgehog signaling pathway, which is involved in various developmental processes and diseases.
Cellular Effects
MRT 10 influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the Smo receptor, MRT 10 disrupts the Hedgehog signaling pathway, leading to changes in gene expression and cellular behavior. This disruption can result in altered cell proliferation, differentiation, and apoptosis, making MRT 10 a potential therapeutic agent for conditions involving abnormal Hedgehog signaling .
Molecular Mechanism
The molecular mechanism of MRT 10 involves its binding interactions with the Smo receptor. As an antagonist, MRT 10 binds to the receptor and prevents its activation by natural ligands. This inhibition blocks the downstream signaling cascade, leading to changes in gene expression and cellular responses. The binding of MRT 10 to the Smo receptor is characterized by high affinity and specificity, which is crucial for its effectiveness in modulating the Hedgehog signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MRT 10 have been observed to change over time. The stability and degradation of MRT 10 are critical factors that influence its long-term effects on cellular function. Studies have shown that MRT 10 remains stable under specific conditions, allowing for sustained inhibition of the Smo receptor. Prolonged exposure to MRT 10 can lead to cellular adaptations and potential resistance mechanisms, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of MRT 10 vary with different dosages in animal models. At lower doses, MRT 10 effectively inhibits the Smo receptor without causing significant toxicity. At higher doses, MRT 10 can induce adverse effects, including toxicity and off-target interactions. These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
MRT 10 is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound undergoes biotransformation, which can affect its bioavailability and efficacy. Understanding the metabolic pathways of MRT 10 is essential for predicting its pharmacokinetics and optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of MRT 10 within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of MRT 10, influencing its activity and effectiveness. Studies have shown that MRT 10 can be efficiently transported across cellular membranes and distributed to target tissues, where it exerts its inhibitory effects on the Smo receptor .
Subcellular Localization
The subcellular localization of MRT 10 is critical for its activity and function. MRT 10 is primarily localized in the cytoplasm and associated with cellular membranes, where it interacts with the Smo receptor. This localization is essential for its ability to inhibit the Hedgehog signaling pathway and modulate cellular responses. Post-translational modifications and targeting signals may also play a role in directing MRT 10 to specific cellular compartments .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de MRT 10 implica múltiples pasos, comenzando desde precursores disponibles comercialmente. Los pasos clave suelen incluir:
Formación de la Estructura Central: Esto implica la construcción del andamiaje central de MRT 10 a través de una serie de reacciones de condensación y ciclación.
Modificaciones del Grupo Funcional: Introducción de grupos funcionales específicos que son esenciales para la actividad de MRT 10. Esto puede implicar reacciones de halogenación, alquilación o acilación.
Purificación: El producto final se purifica mediante técnicas como la recristalización o la cromatografía para garantizar una alta pureza y rendimiento.
Métodos de Producción Industrial
En un entorno industrial, la producción de MRT 10 se ampliaría utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costes. Esto a menudo implica el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
MRT 10 puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: MRT 10 puede oxidarse para formar diferentes derivados, que pueden tener actividades biológicas distintas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en MRT 10, alterando potencialmente su afinidad de unión al receptor alisado.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales, mejorando o modificando las propiedades del compuesto.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Agentes halogenantes, haluros de alquilo.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la sustitución podría introducir grupos alquilo o arilo.
Comparación Con Compuestos Similares
Compuestos Similares
Ciclopamina: Otro antagonista del receptor alisado, pero con un sitio de unión y un mecanismo diferentes.
Vismodegib: Un fármaco aprobado clínicamente que se dirige al receptor alisado, utilizado en el tratamiento del carcinoma de células basales.
Singularidad de MRT 10
MRT 10 es único debido a su alta especificidad y potencia como antagonista del receptor alisado. Su sitio de unión distinto y su mecanismo de acción lo convierten en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-30-19-12-16(13-20(31-2)21(19)32-3)23(29)27-24(33)26-18-11-7-10-17(14-18)25-22(28)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,25,28)(H2,26,27,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQVEZQDNHMQJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980483 | |
| Record name | N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6384-24-3, 330829-30-6 | |
| Record name | N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 330829-30-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for MRT-10 and its downstream effects?
A1: MRT-10 acts as a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway [, , ]. By inhibiting Smo, MRT-10 disrupts the Hh pathway, leading to downstream effects such as the inhibition of target gene expression and ultimately, the suppression of tumor cell proliferation [, , ].
Q2: How does the structure of MRT-10 contribute to its activity as a Smo antagonist?
A2: The structure of MRT-10 was optimized based on a pharmacophoric model for Smo inhibitors []. This model, derived from experimental data, highlighted the importance of three hydrogen bond acceptor groups and three hydrophobic regions []. Further structure-activity relationship (SAR) studies revealed that modifications to the acylthiourea core of MRT-10, specifically conversion to acylurea or acylguanidine derivatives, could retain or even enhance potency against the Hh pathway []. These findings suggest that specific hydrogen-bonding interactions within the Smo binding pocket are crucial for the activity of MRT-10 and its analogues [].
Q3: How does the potency of MRT-10 compare to other known Smo antagonists?
A3: MRT-10 demonstrates potent inhibitory activity against the Hh signaling pathway, comparable to or even exceeding that of established Smo antagonists like cyclopamine and Cur61414 [, ]. Notably, MRT-10 and its close structural analog, the acylguanidine derivative MRT-83, exhibit nanomolar IC50 values in various cell-based assays and effectively block BODIPY-cyclopamine binding to human Smo []. This level of potency rivals that of the clinical candidate GDC-0449, highlighting the therapeutic potential of MRT-10 and its derivatives [].
Q4: Has MRT-10 demonstrated efficacy in in vivo models?
A4: Yes, MRT-83, a potent acylguanidine derivative structurally related to MRT-10, has shown promising results in an in vivo model []. When stereotaxically injected into the lateral ventricle of adult mice, MRT-83 effectively inhibited the expression of Patched (Ptc) transcripts induced by Shh injection in the subventricular zone, a key area of adult neurogenesis []. This finding indicates that MRT-83, and by extension, the MRT family of compounds, can effectively block Shh signaling in vivo, further supporting their potential as therapeutic agents [].
Q5: Are there any known resistance mechanisms to MRT-10 or related compounds?
A5: While specific resistance mechanisms to MRT-10 have not been explicitly detailed in the provided research, the emergence of resistance to Smo antagonists is a known challenge in clinical settings []. Further investigation is needed to determine if MRT-10 might overcome these resistance mechanisms or if cross-resistance with existing Smo inhibitors is a concern.
Q6: What are the potential applications of MRT-10 and its derivatives in research and drug development?
A6: MRT-10 and its analogs represent valuable tools for further dissecting the complexities of Smo and Hh signaling [, ]. Their potent inhibitory activity and diverse chemical structures provide a platform for designing new generations of Smo antagonists with improved pharmacological properties. The development of such compounds holds significant promise for treating Hh-dependent tumors and potentially other diseases where modulating this pathway could be beneficial.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















